3-(5-Bromofuran-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole
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Overview
Description
3-(5-Bromofuran-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole is a heterocyclic compound that contains a furan ring, a bromine atom, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.
Bromination: The furan ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of the oxadiazole ring: The oxadiazole ring can be synthesized through the reaction of a hydrazide with a nitrile or carboxylic acid derivative under acidic or basic conditions.
Coupling of the furan and oxadiazole rings: The final step involves coupling the brominated furan ring with the oxadiazole ring using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromofuran-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for the development of new drugs.
Industry: As a component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole would depend on its specific application. For example, if it is used as an antimicrobial agent, it may target bacterial cell walls or enzymes. If used as an anticancer agent, it may interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chlorofuran-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole
- 3-(5-Iodofuran-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole
Uniqueness
3-(5-Bromofuran-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The specific arrangement of the furan and oxadiazole rings also contributes to its unique properties.
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-19-11-5-2-10(3-6-11)4-9-14-17-15(18-21-14)12-7-8-13(16)20-12/h2-3,5-8H,4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVOMMRPZGZVGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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